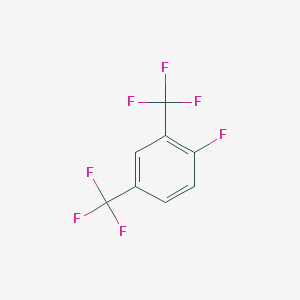

1-Fluoro-2,4-bis(trifluoromethyl)benzene

Descripción general

Descripción

1-Fluoro-2,4-bis(trifluoromethyl)benzene is an organofluorine compound characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring

Métodos De Preparación

The synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts acylation followed by fluorination and trifluoromethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and reagents like trifluoromethyl iodide. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-Fluoro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative conditions makes it useful in various applications.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Fluoro-2,4-bis(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its stability allows for modification into various drug candidates with enhanced pharmacokinetic properties. Researchers have utilized this compound to create derivatives that exhibit improved bioactivity against specific targets in disease pathways .

Agrochemicals

The compound is instrumental in developing agrochemicals due to its ability to enhance the efficacy of pesticides and herbicides. Its lipophilic nature aids in better absorption and retention in plant systems, which can lead to increased effectiveness against pests while minimizing environmental impact .

Material Science

In materials science, this compound is used as a building block for advanced materials such as polymers and coatings. Its fluorinated structure imparts desirable properties like chemical resistance and thermal stability, making it suitable for applications in electronics and protective coatings .

Biochemical Applications

This compound has been explored for its biochemical interactions, particularly in enzyme inhibition studies. It can modulate cellular functions by interacting with specific enzymes and proteins, influencing signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Derivatization of Amino Acids

A study demonstrated the effective use of this compound in the derivatization of amino acids from fermented kombucha beverages. This application highlights its role in enhancing detection methods for free amino acids using chromatography techniques .

Case Study 2: Development of Thermally Activated Delayed Fluorescence Materials

Research has shown that compounds derived from this compound can be utilized as emitters in thermally activated delayed fluorescence devices. These materials exhibit stable color emissions under varying conditions, making them suitable for advanced display technologies .

Mecanismo De Acción

The mechanism by which 1-Fluoro-2,4-bis(trifluoromethyl)benzene exerts its effects is primarily related to its electron-withdrawing groups. These groups influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-Fluoro-2,4-bis(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

1,3-Bis(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1,4-Bis(trifluoromethyl)benzene: Another isomer with distinct properties and uses, particularly in materials science.

1-Fluoro-4-(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in specialized applications.

Actividad Biológica

1-Fluoro-2,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and two trifluoromethyl groups attached to a benzene ring. Its unique structure imparts significant lipophilicity and thermal stability, which influence its biochemical interactions and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound exhibits notable biochemical properties due to its trifluoromethyl substituents. These groups enhance the compound's ability to penetrate cell membranes and interact with various enzymes and proteins. The compound's lipophilicity facilitates its transport across cellular barriers, allowing it to influence intracellular processes effectively.

Interaction with Enzymes

The compound can inhibit specific enzymes by binding to their active sites or inducing conformational changes that reduce their catalytic efficiency. For example, studies have shown that it can modulate the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

This compound affects various cellular processes, including:

- Cell Signaling : It can activate or inhibit signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : The compound influences gene expression profiles by interacting with transcription factors and other regulatory proteins.

- Metabolism : It alters cellular metabolism by affecting metabolic enzyme activities, leading to changes in energy production and biosynthetic pathways.

Molecular Mechanisms

At the molecular level, the biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound binds to target enzymes, inhibiting their function.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing downstream signaling cascades.

- Nucleophilic Substitution : The electron-withdrawing nature of trifluoromethyl groups enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack by biological nucleophiles like glutathione .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage in animal models. At lower doses, it exhibits minimal toxicity and does not significantly alter physiological parameters. However, higher doses may lead to observable toxic effects, including irritation and potential systemic toxicity .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Enzyme Activity Modulation : A study demonstrated that this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism. The inhibition was dose-dependent, with IC50 values indicating significant potency against certain isoforms .

Enzyme IC50 (µM) CYP1A2 15 CYP3A4 25 CYP2D6 30 - Cell Proliferation Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell proliferation rates. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Toxicological Assessments : Toxicity assessments revealed that exposure to high concentrations led to skin and eye irritation in laboratory animals. Long-term exposure studies are needed to fully understand chronic toxicity profiles.

Metabolic Pathways

The metabolic fate of this compound involves phase I and phase II metabolic reactions. It undergoes oxidation and conjugation processes mediated by various enzymes. Understanding these pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Propiedades

IUPAC Name |

1-fluoro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVISFSUGQQCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606111 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36649-94-2 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.